molecular formula C12H28Sn B056384 Stannane, dibutyldiethyl- CAS No. 20525-62-6

Stannane, dibutyldiethyl-

Cat. No.: B056384
CAS No.: 20525-62-6
M. Wt: 291.1 g/mol
InChI Key: OLZKNGAFPKLTRN-UHFFFAOYSA-N
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Description

Stannane, dibutyldiethyl- is an organotin compound characterized by the presence of tin bonded to hydrocarbons. Organotin compounds, such as stannane, dibutyldiethyl-, are known for their applications in various fields due to their unique chemical properties. These compounds are part of the broader category of organometallic compounds, which contain tin-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: Stannane, dibutyldiethyl- can be synthesized through the reaction of diethylstannane with butyl lithium in an inert atmosphere. The reaction typically occurs in a solvent such as tetrahydrofuran at low temperatures to prevent decomposition. The reaction is as follows:

(C2H5)2SnH2+2BuLi(C2H5)2Sn(Bu)2+2LiH\text{(C}_2\text{H}_5)_2\text{SnH}_2 + 2 \text{BuLi} \rightarrow \text{(C}_2\text{H}_5)_2\text{Sn(Bu)}_2 + 2 \text{LiH} (C2​H5​)2​SnH2​+2BuLi→(C2​H5​)2​Sn(Bu)2​+2LiH

Industrial Production Methods: Industrial production of stannane, dibutyldiethyl- involves the use of large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process includes the purification of the product through distillation or recrystallization to remove any impurities.

Types of Reactions:

    Oxidation: Stannane, dibutyldiethyl- can undergo oxidation reactions to form tin oxides. Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reduction reactions can convert stannane, dibutyldiethyl- to its corresponding hydrides using reducing agents such as lithium aluminum hydride.

    Substitution: This compound can participate in substitution reactions where the butyl or ethyl groups are replaced by other functional groups. Common reagents include halogens and organolithium compounds.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, oxygen; typically carried out at room temperature.

    Reduction: Lithium aluminum hydride; reactions are conducted under anhydrous conditions.

    Substitution: Halogens, organolithium compounds; reactions are performed in inert atmospheres to prevent unwanted side reactions.

Major Products Formed:

    Oxidation: Tin oxides such as tin(IV) oxide.

    Reduction: Tin hydrides.

    Substitution: Various organotin compounds depending on the substituents used.

Scientific Research Applications

Stannane, dibutyldiethyl- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the formation of carbon-tin bonds.

    Biology: Investigated for its potential use in biological systems due to its ability to interact with biomolecules.

    Medicine: Explored for its potential use in drug delivery systems and as an antimicrobial agent.

    Industry: Utilized in the production of polymers and as a stabilizer in the manufacturing of plastics.

Comparison with Similar Compounds

  • Stannane, dibutyldimethyl-
  • Stannane, diethyldiethyl-
  • Stannane, tributyl-

Comparison: Stannane, dibutyldiethyl- is unique due to its specific combination of butyl and ethyl groups, which confer distinct chemical properties compared to other organotin compounds. For example, stannane, dibutyldimethyl- has different steric and electronic properties due to the presence of methyl groups instead of ethyl groups. This affects its reactivity and applications in various fields.

Properties

IUPAC Name

dibutyl(diethyl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C4H9.2C2H5.Sn/c2*1-3-4-2;2*1-2;/h2*1,3-4H2,2H3;2*1H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLZKNGAFPKLTRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CC)(CC)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H28Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70174520
Record name Stannane, dibutyldiethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70174520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20525-62-6
Record name Stannane, dibutyldiethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020525626
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Stannane, dibutyldiethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70174520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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